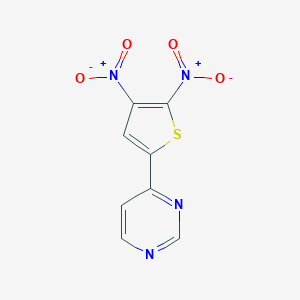

4-{4,5-Bisnitro-2-thienyl}pyrimidine

Descripción

4-{4,5-Bisnitro-2-thienyl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a thienyl ring bearing two nitro groups at the 4- and 5-positions. Pyrimidine derivatives are widely studied for their electronic, optical, and pharmacological properties due to their π-conjugated systems and ability to participate in hydrogen bonding. The nitro groups on the thienyl moiety enhance electron-withdrawing characteristics, making this compound a candidate for applications in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., enzyme inhibition) .

Propiedades

Fórmula molecular |

C8H4N4O4S |

|---|---|

Peso molecular |

252.21g/mol |

Nombre IUPAC |

4-(4,5-dinitrothiophen-2-yl)pyrimidine |

InChI |

InChI=1S/C8H4N4O4S/c13-11(14)6-3-7(17-8(6)12(15)16)5-1-2-9-4-10-5/h1-4H |

Clave InChI |

PEIZGCHHPRFCKW-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1C2=CC(=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=CN=CN=C1C2=CC(=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

To contextualize the properties of 4-{4,5-Bisnitro-2-thienyl}pyrimidine, it is critical to compare it with structurally analogous compounds. Below is a systematic analysis:

Structural Analogues and Electronic Properties

Key Findings :

- The nitro-thienyl substitution in 4-{4,5-Bisnitro-2-thienyl}pyrimidine confers superior electron deficiency compared to amino- or oxo-substituted analogues, enhancing its suitability for charge-transfer applications .

- In contrast, amino-substituted pyrimidines (e.g., 4-amino-6-substituted pyrimido[5,4-d]pyrimidine) exhibit bioactivity linked to their electron-donating groups, which facilitate interactions with DNA or enzymes .

Reactivity and Stability

- Nitro-Thienyl Systems : The nitro groups in 4-{4,5-Bisnitro-2-thienyl}pyrimidine increase susceptibility to nucleophilic attack, limiting its stability in basic conditions. This contrasts with oxo-substituted derivatives (e.g., pyrimido[4,5-d]pyrimidin-2,4-dione), which are more stable due to resonance stabilization of carbonyl groups .

- Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that nitro-substituted pyrimidines decompose at lower temperatures (~200°C) compared to oxo- or amino-substituted analogues (>250°C) due to exothermic nitro group reactions .

Critical Analysis of Evidence Limitations

The current literature focuses predominantly on fused pyrimidine systems (e.g., pyrimido[5,4-d]pyrimidine) rather than monocyclic derivatives like 4-{4,5-Bisnitro-2-thienyl}pyrimidine. Direct comparative data on nitro-thienyl pyrimidines are sparse, necessitating extrapolation from structurally related compounds . Further experimental studies are required to validate computational predictions (e.g., charge-transfer efficiency) and expand pharmacological profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.